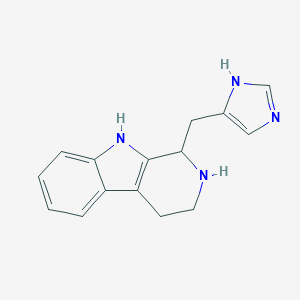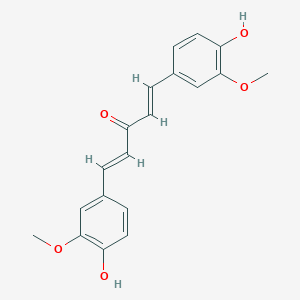
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one
Descripción general
Descripción
FLLL11 is a curcumin analogue, exhibiting enhanced growth-suppressive activity and inhibiting AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells.
Aplicaciones Científicas De Investigación
Cytotoxic Activities
1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its derivatives have been studied for their cytotoxic activities. Aminomethyl derivatives of this compound, designed as new cytotoxins, showed significant cytotoxic activities against various neoplasms and carcinoma cells. They exhibited low CC50 values in the micromolar range against HL-60 neoplasms and HSC carcinoma cells. Notably, these compounds demonstrated tumor-selectivity, being more effective against malignant cells compared to non-malignant cells (Ö. Yerdelen et al., 2015).
Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical properties. Studies on bis-chalcone derivatives, including 1,5-[di(4-methoxyphenyl)]penta-1,4-dien-3-one, revealed their potential in optical applications. These compounds demonstrated significant second harmonic generation (SHG) conversion efficiencies and effective third-order susceptibility, indicating their potential as optical limiting materials (Shettigar et al., 2006).
Crystallographic Studies
Crystal structure analysis of related compounds has provided insights into molecular interactions and network formations. For instance, benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate, a related compound, exhibits a network of C—H⋯O, N—H⋯S, and C—H⋯π interactions in its crystal structure (Tawfeeq et al., 2019).
Antitumor Potential
Various studies have explored the antitumor potential of derivatives of this compound. For example, structure-activity relationship studies of C5-curcuminoids, which include analogues of 1,5-bis(4-hydroxy-3-methoxyphenyl)-penta-(1E,4E)-1,4-dien-3-one, have shown their efficacy against human colon cancer cell lines. These studies are pivotal for the development of novel cancer chemotherapeutics (Yamakoshi et al., 2010).
Photoinitiation Abilities
The compound's derivatives have also been studied for their photoinitiation abilities. For instance, derivatives like 1,5-bis(4-methoxyphenyl)-3-methyl-pentaaza-1,4-diene demonstrated high initiation capacity in radical polymerization of vinyl monomers, indicating their potential in material science applications (Novikova et al., 2002).
Propiedades
Nombre del producto |
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |
|---|---|
Fórmula molecular |
C19H18O5 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3/b7-3+,8-4+ |
Clave InChI |
ISIMGBQRFXXNON-FCXRPNKRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one hylin |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

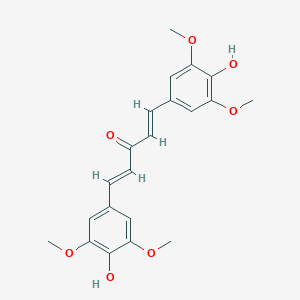
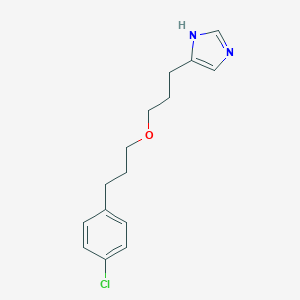

![2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B529248.png)
![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)

![5-[5,6-Bis(Methyloxy)-1h-Benzimidazol-1-Yl]-3-{[1-(2-Chlorophenyl)ethyl]oxy}-2-Thiophenecarboxamide](/img/structure/B529372.png)
![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)
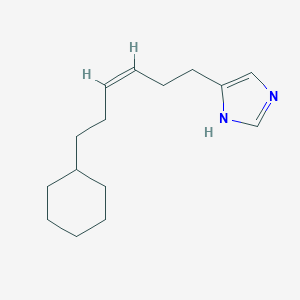
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
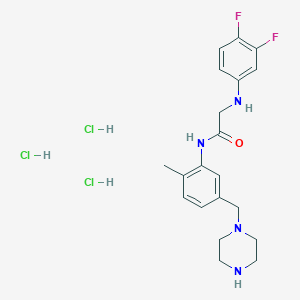
![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)
